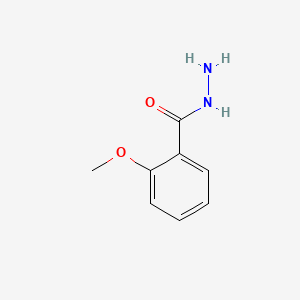

2-Methoxybenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402658. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGXWNSSMGAHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225642 | |

| Record name | 2-Methoxybenzoyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-54-8 | |

| Record name | 2-Methoxybenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7466-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzoyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007466548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Methoxybenzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzoyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZOYL HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19I9PY8G1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of 2-Methoxybenzhydrazide

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 2-Methoxybenzhydrazide

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 7466-54-8), a pivotal intermediate in pharmaceutical and chemical research. We will dissect its core molecular structure, including its three-dimensional conformation and crystallographic properties. The document details established synthetic protocols, such as the classical hydrazinolysis of esters and modern microwave-assisted methods, explaining the chemical principles that underpin these techniques. Furthermore, this guide explores the compound's physicochemical and spectroscopic profile, which is essential for its identification and quality control. Finally, we examine its applications, focusing on its role as a versatile scaffold for generating Schiff bases and other derivatives with significant biological activity. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound's chemical nature and utility.

Core Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a carefully arranged set of functional groups that dictate its chemical reactivity and utility. Its structure consists of a benzene ring substituted at the ortho-positions with a methoxy group (-OCH₃) and a benzhydrazide group (-CONHNH₂).

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and experimental design.

| Identifier | Value |

| IUPAC Name | 2-methoxybenzohydrazide[1][2][3] |

| CAS Number | 7466-54-8[1][4] |

| Molecular Formula | C₈H₁₀N₂O₂[1][2][4][5] |

| Molecular Weight | 166.18 g/mol [1][2][4][5] |

| Synonyms | o-Anisohydrazide, o-Anisic acid hydrazide, 2-Methoxybenzoylhydrazine[2][4][6] |

Structural Elucidation

The molecule's architecture is centered on a phenyl ring. The key functional groups are:

-

Hydrazide Group (-C(=O)NHNH₂): This is the primary reactive center of the molecule. The carbonyl group imparts typical amide characteristics, while the terminal primary amine (-NH₂) is a potent nucleophile, making it an ideal handle for derivatization, particularly in condensation reactions.

-

Methoxy Group (-OCH₃): Located at the C2 position (ortho to the hydrazide), this electron-donating group influences the electronic properties of the aromatic ring. It can also participate in intramolecular hydrogen bonding, which affects the molecule's conformation.

3D Conformation and Crystallography

X-ray crystallography studies have revealed the precise three-dimensional structure of this compound in its solid state.[7] A notable finding is that the compound crystallizes with two independent, yet chemically identical, molecules within the crystallographic unit cell.[7]

The stability of the crystal lattice is significantly influenced by a network of hydrogen bonds.[7] Both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonds are present. Specifically, N—H⋯N and N—H⋯O interactions create a linear chain of molecules, contributing to the material's overall stability and physical properties, such as its melting point.[7]

Physicochemical and Spectroscopic Profile

Proper characterization is essential for verifying the identity and purity of this compound.

Physical Properties

The macroscopic properties of the compound are consistent with its molecular structure.

| Property | Value | Source |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 78-80 °C | [4] |

| Solubility | Slightly soluble in water | [2][4] |

Spectroscopic Characterization

Spectroscopic methods provide a fingerprint of the molecule, allowing for unambiguous structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Expected characteristic absorption bands include a strong C=O (carbonyl) stretch, N-H (amine) stretching vibrations, and C-O-C (ether) stretches associated with the methoxy group. NIST provides reference IR spectral data for this compound.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the proton environment. Expected signals include distinct peaks for the aromatic protons, a singlet for the methoxy (-OCH₃) protons, and exchangeable peaks for the amine (-NH₂) and amide (-NH-) protons. ¹³C NMR would show characteristic signals for the carbonyl carbon, the methoxy carbon, and the distinct aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under electron ionization (EI), the compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 166.18 g/mol .[1] Analysis of the fragmentation pattern can further validate the structure.

Synthesis and Derivatization

This compound is typically synthesized via the hydrazinolysis of a corresponding ester. This foundational structure is then frequently used to create more complex molecules, such as Schiff bases.

Primary Synthesis Pathway: Hydrazinolysis of Esters

The most common and reliable method for preparing this compound is the reaction of an ortho-methoxy-substituted benzoic acid ester with hydrazine hydrate.[7]

Causality Behind the Protocol:

-

Nucleophilic Acyl Substitution: The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine (NH₂NH₂) is a strong alpha-effect nucleophile, meaning it is more reactive than predicted by its basicity alone. It readily attacks the electrophilic carbonyl carbon of the ester.

-

Leaving Group Departure: The alkoxy group (e.g., -OEt from ethyl-2-methoxybenzoate) is expelled as a stable alcohol (ethanol), driving the reaction forward.

-

Use of Reflux: Heating the reaction mixture to reflux in a solvent like ethanol increases the reaction rate, ensuring the completion of the synthesis in a reasonable timeframe.[7]

Experimental Protocol:

-

Dissolve ethyl-2-methoxybenzoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 5 equivalents) to the solution.[7] The excess ensures the reaction goes to completion.

-

Heat the mixture to reflux and maintain for several hours (e.g., 5 hours).[7]

-

After cooling, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

A solid product will precipitate. Wash the resulting solid with a non-polar solvent like hexane to remove unreacted starting material and other impurities.[7]

-

The final product, this compound, can be further purified by recrystallization if necessary.

Application in Schiff Base Synthesis

A primary application of this compound is its use as a building block for synthesizing Schiff bases (also known as hydrazones in this context). The terminal -NH₂ group readily undergoes a condensation reaction with the carbonyl group of an aldehyde or ketone.

Causality Behind the Protocol: This reaction is a cornerstone of combinatorial chemistry. By reacting the single this compound scaffold with a diverse library of aldehydes and ketones, a large number of distinct derivative compounds can be generated efficiently. These derivatives often possess enhanced or entirely new biological activities.[9][10]

Applications in Drug Discovery and Chemical Biology

While this compound itself has some reported bioactivity, its true value lies in its role as a versatile chemical scaffold.

-

Pharmaceutical Intermediate: The compound is widely used as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][4][11]

-

Intrinsic Biological Activity: Studies have shown that this compound possesses antifungal and phytotoxic properties, indicating its potential for agrochemical applications or as a lead compound for antifungal drug development.[7]

-

Bioactivity of Derivatives: The true power of this scaffold is realized in its derivatives. Schiff bases synthesized from this compound are a well-explored class of compounds with a broad spectrum of biological activities, including:

-

Antibacterial Activity: Derivatives have been synthesized and tested against pathogens like Escherichia coli and Bacillus subtilis.[9][12]

-

Antifungal and Antitumor Activity: The general class of hydrazide-hydrazones is known to be a rich source of compounds with potential antifungal and antitumor properties.[9]

-

Conclusion

This compound is a structurally well-defined and synthetically accessible molecule of significant importance to the scientific community. Its unique arrangement of a hydrazide moiety and a methoxy group on a phenyl ring provides a reactive and tunable platform for chemical synthesis. A thorough understanding of its structure, confirmed by modern spectroscopic and crystallographic techniques, is paramount for its effective use. As a key intermediate, particularly for the generation of biologically active Schiff bases, this compound continues to be a valuable tool for researchers in medicinal chemistry, drug discovery, and materials science.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. o-Anisohydrazide | C8H10N2O2 | CID 24051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7466-54-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound (CAS 7466-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 10. S-EPMC2960713 - 2-Meth-oxy-N'-(2-methoxy-benzyl-idene)benzohydrazide. - OmicsDI [omicsdi.org]

- 11. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methoxybenzhydrazide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzhydrazide, a versatile aromatic hydrazide, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a methoxy-substituted benzene ring linked to a hydrazide moiety, render it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, an exploration of its reactivity, and an in-depth discussion of its biological activities and applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and related disciplines.

Physicochemical Properties

This compound is a stable, off-white to light brown solid at room temperature.[1] A thorough understanding of its physicochemical properties is fundamental for its effective utilization in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3][4] |

| Molecular Weight | 166.18 g/mol | [2][5] |

| CAS Number | 7466-54-8 | [2][5] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 294.38 °C (estimated) | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Solubility | Slightly soluble in water | [1][6] |

| pKa | 12.43 ± 0.10 (Predicted) | [1] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound involves the reaction of an ester of 2-methoxybenzoic acid with hydrazine hydrate. The causality behind this experimental choice lies in the high nucleophilicity of hydrazine, which readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the stable hydrazide.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful synthesis can be confirmed through routine analytical techniques such as thin-layer chromatography (TLC) and melting point determination.

Materials:

-

Methyl 2-methoxybenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methoxybenzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue with hexane to remove any unreacted starting material and other nonpolar impurities.

-

Dry the purified solid to obtain this compound.

Synthesis workflow for this compound.

Purification

For obtaining high-purity this compound suitable for sensitive applications, recrystallization is the preferred method. The choice of solvent is critical and is typically a polar protic solvent like ethanol or methanol, where the compound exhibits good solubility at elevated temperatures and poor solubility at lower temperatures.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons between δ 7.0 and 8.0 ppm, a singlet for the methoxy group (OCH₃) protons around δ 3.9 ppm, and broad singlets for the amine (NH₂) and amide (NH) protons.

-

¹³C NMR (CDCl₃): The spectrum will exhibit signals for the aromatic carbons, the carbonyl carbon (C=O) typically above δ 165 ppm, and the methoxy carbon (OCH₃) around δ 56 ppm.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[8][9] Key vibrational frequencies include:

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (amine) |

| ~3200 | N-H stretching (amide) |

| ~1650 | C=O stretching (amide I) |

| ~1600, ~1480 | C=C stretching (aromatic) |

| ~1530 | N-H bending (amide II) |

| ~1250 | C-O stretching (aryl ether) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 166.[10] The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways likely involve:

-

Loss of the amino group (-NH₂) to give a fragment at m/z 150.

-

Cleavage of the N-N bond to yield the 2-methoxybenzoyl cation at m/z 135.

-

Loss of the methoxy group (-OCH₃) from the benzoyl fragment.

Proposed Mass Spectrometry Fragmentation Pathway.

Reactivity

The reactivity of this compound is characterized by the presence of the nucleophilic hydrazide group and the aromatic ring.

Reactions with Electrophiles

The terminal nitrogen atom of the hydrazide moiety is a potent nucleophile and readily reacts with various electrophiles.

-

Condensation with Aldehydes and Ketones: this compound undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[11][12] This reaction is a cornerstone for the synthesis of a wide range of biologically active molecules. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition to the carbonyl carbon followed by dehydration.

-

N-Alkylation: The hydrazide nitrogen can be alkylated using alkyl halides. This reaction provides a route to N-substituted benzhydrazide derivatives, further expanding the chemical space for drug discovery.

Cyclization Reactions

This compound is a valuable precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. These reactions often involve intramolecular cyclization of an intermediate formed from the reaction of the hydrazide with a suitable bifunctional reagent.

Biological Activities and Applications

Hydrazide-containing compounds are known to exhibit a broad spectrum of biological activities, and this compound and its derivatives are no exception.

Antifungal Activity

Derivatives of benzhydrazide have demonstrated significant antifungal properties.[13] The mechanism of action is often attributed to the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.[14][15][16] For instance, some hydrazide derivatives act as succinate dehydrogenase inhibitors, while others target the plasma membrane.[2]

Phytotoxic Activity

Certain benzoic acid hydrazide derivatives have been shown to exhibit phytotoxic effects, suggesting their potential as herbicides.[17][18] The mechanism of phytotoxicity can involve the inhibition of key plant enzymes, such as those involved in amino acid or carotenoid biosynthesis.[18]

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[6] Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of the hedgehog signaling pathway, which is implicated in certain cancers.[2][5]

Stability and Storage

Conclusion

This compound is a compound of considerable scientific interest, offering a versatile platform for the synthesis of novel molecules with diverse applications. Its accessible synthesis, well-defined physicochemical properties, and broad reactivity make it an invaluable tool for researchers in medicinal chemistry, organic synthesis, and materials science. This in-depth technical guide provides a solid foundation for understanding and utilizing this compound in various research and development endeavors. Further exploration of its biological activities and the development of new synthetic methodologies will undoubtedly continue to unlock the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 15. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Phytotoxic effects of selected N-benzyl-benzoylhydroxamic acid metallo-oxygenase inhibitors: investigation into mechanism of action - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxybenzhydrazide (CAS 7466-54-8): Properties and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzhydrazide, identified by CAS number 7466-54-8, is a versatile chemical intermediate that serves as a critical building block in various fields, most notably in pharmaceutical development and polymer science.[1][2] Also known by synonyms such as o-Anisic hydrazide and 2-Methoxybenzoic acid hydrazide, this compound's unique structural features—a hydrazide functional group attached to a methoxy-substituted benzene ring—make it a valuable precursor for the synthesis of a wide range of bioactive molecules and specialized materials.[1][3][4][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and its pivotal role as an intermediate in the development of novel compounds.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and synthesis. These properties dictate its solubility, reactivity, and handling requirements.

Key Identifiers and Structural Information

-

Chemical Name: this compound[4]

-

Synonyms: o-Anisohydrazide, o-Anisic acid hydrazide, 2-Methoxybenzoylhydrazine[1][3][4][5][6]

The structure of this compound is presented below:

Caption: Chemical structure of this compound (CAS 7466-54-8).

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Appearance | Off-white to light brown/yellow crystalline powder | [1][4] |

| Melting Point | 78-82 °C | [1][4] |

| Boiling Point | 294.38°C (rough estimate) | [4] |

| Water Solubility | Slightly soluble | [4] |

| pKa | 12.43 ± 0.10 (Predicted) | [4] |

| Purity | ≥ 99% (GC) is commercially available | [1] |

Applications in Synthesis and Drug Development

The primary utility of this compound lies in its role as a synthetic intermediate.[1][4] The hydrazide moiety is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable starting material for constructing more complex molecules.

Role as a Pharmaceutical Intermediate

This compound is a key precursor in the synthesis of various pharmaceutical agents.[1] Its structure is incorporated into novel compounds being investigated for a range of therapeutic activities:

-

Antibacterial and Antifungal Agents: The hydrazide group can be readily converted into hydrazone derivatives. These derivatives have shown promising antibacterial and antifungal activities in preclinical studies.[1][2]

-

Anti-inflammatory and Analgesic Drugs: The molecule serves as a scaffold for developing new anti-inflammatory and analgesic compounds.[1]

-

Enzyme Inhibition Studies: It is utilized in biochemical research related to enzyme inhibition and the study of metabolic pathways.[1]

The general workflow for utilizing this compound in the synthesis of hydrazone derivatives, a common strategy in drug discovery, is outlined below.

Caption: General workflow for the synthesis and screening of hydrazone derivatives.

Other Industrial and Research Applications

Beyond pharmaceuticals, this compound finds use in other specialized areas:

-

Agrochemicals: It is used in the formulation of agrochemicals, such as herbicides and pesticides, to enhance their efficacy.[1][2]

-

Polymer Science: The compound is employed in the production of specialty polymers, contributing to materials with enhanced thermal stability and mechanical properties.[1]

-

Analytical Chemistry: It acts as a reagent in analytical methods for the detection of carbonyl compounds (aldehydes and ketones), which is valuable for quality control in industries like food and beverage.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification and Precautionary Statements

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements:

It is also noted as a questionable carcinogen with experimental neoplastigenic data.[4] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4]

Recommended Handling and Storage Protocols

Handling:

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.

-

Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

Storage:

-

Store in a cool, dry place at room temperature or between 0 - 8 °C as recommended by the supplier.[1][4]

-

Keep the container tightly closed and store in a well-ventilated place.[7]

Conclusion

This compound (CAS 7466-54-8) is a chemical of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its utility as a versatile intermediate for creating novel compounds with potential therapeutic benefits is well-established. While it serves as a foundational component in the development of new antibacterial, anti-inflammatory, and other bioactive agents, researchers must adhere to strict safety protocols due to its irritant nature and potential long-term health effects. A comprehensive understanding of its properties and safe handling procedures is paramount to leveraging its full potential in advancing scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (CAS 7466-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 7466-54-8 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. o-Anisohydrazide | C8H10N2O2 | CID 24051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7466-54-8 | 2-Methoxybenzohydrazide | Aryls | Ambeed.com [ambeed.com]

Introduction: The Hydrazide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 2-Methoxybenzhydrazide Derivatives

In the landscape of medicinal chemistry, the hydrazide and its corresponding hydrazone derivatives represent a privileged scaffold, a structural motif consistently found in molecules exhibiting a wide array of pharmacological activities.[1][2][3] The core functional group, characterized by a nitrogen-nitrogen covalent bond with at least one acyl group, provides a versatile template for synthesizing compounds with potential therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][4] Among the myriad of possible structures, derivatives built upon the this compound core have emerged as a particularly promising class, demonstrating significant potential across multiple biological domains.

The presence of the 2-methoxy group on the benzene ring is not merely an arbitrary substitution. This electron-donating group can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of this compound derivatives, grounded in experimental evidence and field-proven insights.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly the biologically potent Schiff bases (hydrazones), is typically a straightforward and efficient process. The general strategy involves a two-step reaction sequence. The first step is the formation of the core this compound intermediate, which is then condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives.

The causality behind this synthetic choice lies in its modularity. It allows for the creation of a large library of diverse compounds by simply varying the carbonyl-containing reactant in the second step. This is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter parts of a molecule to optimize its biological activity. Modern synthetic approaches often employ microwave irradiation, a green chemistry technique that significantly reduces reaction times and improves product yields compared to conventional heating methods.[5][6]

General Synthesis Workflow

The workflow begins with a readily available starting material, such as a methyl 2-methoxybenzoate, which reacts with hydrazine hydrate to form the this compound intermediate. This intermediate is then reacted with a selected aldehyde or ketone in the presence of a catalyst (e.g., glacial acetic acid) to form the final Schiff base derivative.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

A Technical Guide to the Therapeutic Potential of Benzohydrazide Compounds

Abstract

The benzohydrazide scaffold represents a privileged structural motif in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of benzohydrazide derivatives, intended for researchers, scientists, and professionals in drug development. We will dissect the synthetic strategies, delve into the mechanistic underpinnings of their therapeutic effects across various domains—including antimicrobial, anticancer, and antioxidant applications—and provide validated, step-by-step experimental protocols for their synthesis and evaluation. This document is designed not merely as a review, but as a functional guide to empower researchers in harnessing the full therapeutic potential of this compelling class of compounds.

The Benzohydrazide Core: A Foundation for Diverse Bioactivity

Benzohydrazide (C₇H₈N₂O) is an organic compound featuring a benzene ring attached to a hydrazide functional group (-CONHNH₂).[1] This structure serves as an invaluable pharmacophore, a molecular framework that can be readily modified to generate a vast library of derivatives with diverse and potent biological activities.[1][2][3] The true power of the benzohydrazide core lies in the reactivity of the terminal amine group, which is an excellent nucleophile, readily condensing with aldehydes and ketones to form stable hydrazone linkages (-CONHN=CH-).[4] This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Historically, compounds incorporating the hydrazide moiety, such as the anti-tubercular drug isoniazid and the antidepressant nialamide, have had a significant clinical impact, underscoring the therapeutic relevance of this chemical class.[3][5] Modern research continues to uncover novel applications, positioning benzohydrazide derivatives as promising candidates for tackling challenges in infectious diseases, oncology, neurodegenerative disorders, and inflammatory conditions.[2][6]

General Synthesis of Benzohydrazide Derivatives

The synthesis of the parent benzohydrazide is typically a straightforward condensation reaction. The subsequent derivatization, usually to form Schiff bases (hydrazones), is equally efficient. The choice between conventional heating and microwave irradiation often depends on the desired reaction time and energy efficiency. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and improve yields.[1][5]

Protocol 1: General Synthesis of a Benzohydrazide Schiff Base

Objective: To synthesize an N'-substituted-benzylidene-benzohydrazide via condensation.

Materials:

-

Methyl Benzoate

-

Hydrazine Hydrate (80-99%)

-

Ethanol

-

Substituted Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Petroleum Ether

-

Deionized Water

Methodology:

Step 1: Synthesis of Benzohydrazide (Parent Compound)

-

Conventional Method: In a round-bottom flask, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[1]

-

Reflux the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of benzohydrazide will form.

-

Filter the precipitate, wash thoroughly with cold deionized water to remove excess hydrazine hydrate, and dry in a vacuum oven.

-

Expertise Note: Recrystallization from ethanol can be performed to obtain a highly pure product.[1]

Step 2: Synthesis of the Schiff Base (Hydrazone Derivative)

-

Dissolve the synthesized benzohydrazide (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol, aqueous solution).

-

In a separate flask, dissolve the desired aromatic aldehyde (1.0 eq) in ethanol.

-

Add the aldehyde solution to the benzohydrazide solution and stir at room temperature.

-

Add a catalytic amount (1-2 drops) of concentrated HCl to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the hydrazide.

-

Stir the reaction mixture for 5 minutes to several hours. The reaction is typically rapid.

-

The resulting precipitate (the Schiff base product) is filtered, washed with a non-polar solvent like petroleum ether to remove unreacted aldehyde, and dried.

-

Self-Validation: The structure and purity of the final compound should be confirmed using analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Caption: General two-step synthesis of benzohydrazide derivatives.

Antimicrobial Applications: A Renewed Arsenal

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzohydrazide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria, fungi, and mycobacteria.[4]

Antibacterial and Antifungal Activity

Derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Mucor sp.[4]

The mechanism of action for some antifungal derivatives has been elucidated. For instance, certain novel benzohydrazides containing a 4-aminoquinazoline moiety disrupt the integrity of the fungal cell membrane.[7] Furthermore, they have been shown to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain, thereby crippling cellular respiration.[7]

Table 1: Selected Antimicrobial Activities of Benzohydrazide Derivatives

| Compound ID/Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound A6 | Rhizoctonia solani | EC₅₀ | 0.63-3.82 µg/mL | [7] |

| Compound A5 | Colletotrichum gloeosporioides | EC₅₀ | 0.66 µg/mL | [7] |

| Compound S3 | E. coli | pMIC | 15 |

| Substituted Benzohydrazides | Various Bacteria/Fungi | MIC | 0.625 - 80 mg/mL |[4] |

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Objective: To screen synthesized benzohydrazide derivatives for in vitro antimicrobial activity.

Materials:

-

Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

-

Sterile Petri plates

-

Cultures of test microorganisms (e.g., S. aureus, E. coli, A. niger)

-

Synthesized benzohydrazide compounds

-

Dimethyl sulfoxide (DMSO, sterile)

-

Standard antibiotic/antifungal discs (e.g., Gentamycin, Erythromycin)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

Methodology:

-

Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour approximately 20-25 mL into sterile Petri plates and allow it to solidify in a laminar flow hood.

-

Inoculation: Aseptically spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism uniformly over the surface of the solidified agar plates.

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

-

Compound Loading: Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL). Aseptically add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

-

Controls: Use a well filled with pure DMSO as a negative control and a standard antibiotic/antifungal disc as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger diameter indicates greater antimicrobial activity.

-

Expertise Note: The choice of DMSO as a solvent is critical as it is generally inert to microbial growth at low concentrations. It is essential to run a solvent-only control to ensure it does not contribute to any observed inhibition.

Caption: Workflow for antimicrobial screening via agar well diffusion.

Anti-tubercular Activity

The benzohydrazone moiety is a key pharmacophore in many anti-tubercular agents. Molecular docking studies have revealed that these compounds can effectively bind to the active site of the Mycobacterium tuberculosis enoyl acyl carrier reductase (InhA) protein. InhA is a vital enzyme in the fatty acid synthesis (FAS-II) pathway, which is responsible for building the unique mycolic acid layer of the mycobacterial cell wall. Inhibition of InhA disrupts this process, leading to cell death. This is the same target as the frontline drug isoniazid, highlighting the therapeutic relevance of this mechanism.

Caption: Inhibition of InhA by benzohydrazide derivatives.

Anticancer Applications: Targeting Proliferation

Benzohydrazide derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colon (HCT116), cervical (HeLa), lung (A549), and breast (MCF-7) cancers.[1][8] The potency of these compounds can be remarkable, with some derivatives showing activity in the nanomolar to low micromolar range.

A key mechanism identified for a series of dihydropyrazole-containing benzohydrazides is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[8] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt these pro-cancerous signals.

Table 2: In Vitro Anticancer Activity (IC₅₀) of Benzohydrazide Derivatives

| Compound ID | Cell Line | IC₅₀ Value | Mechanism | Reference |

|---|---|---|---|---|

| H20 | HeLa | 0.15 µM | EGFR Inhibition | [8] |

| H20 | MCF-7 | 0.29 µM | EGFR Inhibition | [8] |

| H20 | A549 | 0.46 µM | EGFR Inhibition | [8] |

| 5t | HeLa | 660 nM (0.66 µM) | Cytotoxicity | [1] |

| 4 | HCT116 | 1.88 µM | Cytotoxicity | [1] |

| 7 | HCT116 | 14.90 µM | Cytotoxicity |[1] |

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader (570 nm)

Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Causality Explanation: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

Caption: EGFR signaling pathway and its inhibition.

Additional Therapeutic Avenues

The versatility of the benzohydrazide scaffold extends to other important therapeutic areas.

-

Antioxidant Activity: Many derivatives act as potent free radical scavengers. Their antioxidant capacity can be quantified using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5] Some compounds exhibit radical-scavenging capacities between 31% and 46% in the DPPH assay.[5] This property is valuable for combating oxidative stress implicated in numerous chronic diseases.

-

Anti-inflammatory Activity: Specific derivatives, such as certain Naphthyl-N-acylhydrazones, have been identified as inhibitors of p38α MAPK, a key kinase in the inflammatory response signaling cascade.[2]

-

Neurological Applications: The scaffold is present in the monoamine oxidase inhibitor (MAOI) nialamide, used for treating depression.[3][5] More recently, the derivative MDA-19 has been developed as a potent and selective agonist for the cannabinoid receptor CB2, showing efficacy in animal models of neuropathic pain without the psychoactive effects associated with CB1 agonism.[9]

Conclusion and Future Outlook

Benzohydrazide and its derivatives represent a highly adaptable and pharmacologically significant class of compounds. Their synthetic tractability, coupled with a wide spectrum of biological activities, makes them ideal candidates for lead discovery and optimization programs. The research highlighted in this guide demonstrates proven efficacy in critical areas of unmet medical need, including drug-resistant infections and cancer.

Future research should focus on leveraging computational tools for the rational design of next-generation derivatives with enhanced potency and target selectivity. Exploring novel heterocyclic fusions with the benzohydrazide core could unlock new biological activities. Furthermore, comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of the most promising leads will be crucial for their translation from the laboratory to clinical applications. The benzohydrazide scaffold is not just a historical success story in medicinal chemistry; it is a dynamic and promising platform for the development of future therapeutics.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. viva-technology.org [viva-technology.org]

- 5. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MDA-19 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Elucidating the Inhibitory Mechanism of 2-Methoxybenzhydrazide

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Investigative Approach to a Novel Inhibitor

In the landscape of drug discovery and molecular pharmacology, the identification of novel small molecule inhibitors is a critical starting point. Compounds like 2-Methoxybenzhydrazide, a member of the benzhydrazide class of molecules, represent intriguing candidates for therapeutic development. While the broader benzhydrazide scaffold has been associated with the inhibition of various enzymes, including histone deacetylases (HDACs), the specific molecular target and mechanism of action for this compound remain to be fully elucidated.

This guide eschews a rigid, templated approach. Instead, it provides a dynamic, investigative framework for you, the researcher, to systematically uncover the inhibitory properties of this compound. We will proceed with the hypothesis that, given its structural motifs, this compound may act as an inhibitor of epigenetic modifying enzymes, such as HDACs or sirtuins. This document will serve as your comprehensive roadmap, detailing the experimental choices and the underlying scientific rationale to rigorously test this hypothesis and fully characterize the compound's mechanism of action.

Part 1: From Hypothesis to Validation: Identifying the Molecular Target

The initial and most critical phase of our investigation is to determine if this compound directly interacts with and inhibits a specific molecular target. Our hypothesis centers on HDACs and sirtuins due to the known activities of related benzoylhydrazide compounds. Therefore, our primary goal is to screen for inhibitory activity against these enzyme classes.

Experimental Workflow: Target Identification and Initial Validation

The following workflow provides a systematic approach to screen for and validate the primary molecular target of this compound.

Caption: Workflow for target identification and initial validation of this compound.

Protocol 1.1: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol describes a robust method to determine if this compound inhibits the activity of class I, II, and IV HDACs.

Rationale: A fluorometric assay provides a high-throughput and sensitive method to measure enzyme activity. The use of a broad-spectrum HDAC substrate allows for the initial screening against multiple HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution containing a protease (e.g., Trypsin) and a Trichostatin A (TSA) as a positive control.

-

This compound

-

96-well black microplates

-

Microplate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Assay Setup:

-

Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.

-

Include a positive control (e.g., 10 µM TSA) and a no-enzyme negative control.

-

-

Enzyme Addition: Add 40 µL of diluted HDAC enzyme to each well, except for the no-enzyme control wells.

-

Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Development: Add 50 µL of the developer solution to each well. This stops the HDAC reaction and allows the protease to cleave the deacetylated substrate, releasing the fluorophore.

-

Second Incubation: Incubate at 37°C for 15 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity using the microplate reader.

-

Data Analysis: Subtract the background fluorescence (no-enzyme control) from all measurements. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Unraveling the 'How': The Molecular Mechanism of Inhibition

Once a primary target is confirmed, the next logical step is to elucidate the precise molecular mechanism of inhibition. This involves understanding the kinetics of the enzyme-inhibitor interaction and confirming direct physical binding.

SIRT1 Signaling Pathway: A Representative Target

Should this compound be identified as a sirtuin inhibitor, it would modulate a critical signaling pathway involved in metabolism, stress resistance, and aging. The following diagram illustrates a simplified SIRT1 signaling cascade.

Caption: Simplified SIRT1 signaling pathway and the putative inhibitory action of this compound.

Protocol 2.1: Enzyme Kinetic Studies to Determine Mode of Inhibition

Rationale: Understanding the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) provides deep insights into the inhibitor's binding site and mechanism. This is achieved by measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations.

Procedure:

-

Perform the in vitro activity assay as described in Protocol 1.1.

-

Set up a matrix of reactions with varying concentrations of the fluorogenic substrate and this compound.

-

For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity (rate of fluorescence increase) at each substrate concentration.

-

Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.

-

Competitive: Vmax is unchanged, Km increases.

-

Non-competitive: Vmax decreases, Km is unchanged.

-

Uncompetitive: Both Vmax and Km decrease.

-

Mixed: Both Vmax and Km are altered.

-

Part 3: Cellular Confirmation: Target Engagement and Downstream Effects

Demonstrating that this compound engages its target within a cellular environment and elicits a biological response is the final and most crucial piece of the mechanistic puzzle.

Protocol 3.1: Western Blot Analysis of Substrate Acetylation

Rationale: This protocol directly assesses the ability of this compound to inhibit its target enzyme in living cells by measuring the acetylation status of a known downstream substrate. For an HDAC or sirtuin inhibitor, an increase in substrate acetylation is expected.[1]

Materials:

-

Human cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-acetyl-tubulin, anti-tubulin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with a primary antibody against the acetylated substrate.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Data Analysis: Re-probe the blot with antibodies for the total protein and a loading control (e.g., GAPDH) to normalize the data. Quantify the band intensities to determine the fold-change in substrate acetylation upon treatment with this compound.

Data Synthesis and Interpretation

The culmination of this investigative workflow is the synthesis of all generated data into a cohesive mechanistic model.

Table 1: Summary of Key Quantitative Parameters for this compound

| Parameter | Description | Experimental Value |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | e.g., 15.2 µM |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | e.g., 7.8 µM |

| Mode of Inhibition | The kinetic mechanism of inhibition. | e.g., Competitive |

| Kd | The dissociation constant, a measure of binding affinity from biophysical assays. | e.g., 5.1 µM |

| Cellular EC50 | The effective concentration to achieve a 50% maximal effect in a cell-based assay. | e.g., 25.5 µM |

By integrating the biochemical data (IC50, Ki, mode of inhibition) with biophysical binding data (Kd) and cellular target engagement results, a comprehensive and defensible model of this compound's mechanism of action as an inhibitor can be constructed. This rigorous, evidence-based approach is fundamental to advancing a novel compound from a preliminary "hit" to a well-characterized lead for further drug development.

References

literature review on the synthesis of 2-Methoxybenzhydrazide

An In-depth Technical Guide to the Synthesis of 2-Methoxybenzhydrazide

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound is more than a mere chemical compound; it is a versatile scaffold and a critical building block in the landscape of modern drug discovery and materials science. As a derivative of hydrazide, it serves as a key precursor for the synthesis of a multitude of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, many of which exhibit a wide spectrum of pharmacological activities[1][2]. The presence of the methoxy group at the ortho position introduces specific steric and electronic properties, influencing molecular conformation and interaction with biological targets. This guide provides an in-depth review of the primary synthetic routes to this valuable intermediate, moving beyond simple protocols to explore the underlying chemical principles and practical considerations that govern the choice of methodology in a research and development setting.

Chapter 1: The Classical Pathway: Two-Step Synthesis via Ester Intermediate

The most established and widely documented method for preparing this compound involves a two-step sequence: the initial esterification of 2-methoxybenzoic acid followed by hydrazinolysis of the resulting ester. This pathway is reliable, scalable, and built upon fundamental, well-understood reactions.

Step 1: Esterification of 2-Methoxybenzoic Acid

The first crucial step is the conversion of the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This is necessary because the direct reaction of a carboxylic acid with hydrazine can be sluggish and require harsh conditions. The ester functional group is significantly more electrophilic at the carbonyl carbon, rendering it more susceptible to nucleophilic attack by hydrazine in the subsequent step.

The most common method for this transformation is Fischer esterification. This involves refluxing the carboxylic acid with an excess of alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄)[3]. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the product side, in accordance with Le Châtelier's principle.

Causality Behind Experimental Choices:

-

Choice of Alcohol: Methanol and ethanol are preferred due to their low cost, low boiling points (facilitating removal), and the high reactivity of the resulting esters.

-

Acid Catalyst: A strong protic acid like H₂SO₄ is required to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it vulnerable to attack by the weakly nucleophilic alcohol.

-

Reaction Conditions: Refluxing is employed to provide the necessary activation energy and to accelerate the reaction rate towards equilibrium.

Step 2: Hydrazinolysis of the Ester

Once the ester (e.g., ethyl-2-methoxybenzoate) is formed and purified, it is reacted with hydrazine hydrate (N₂H₄·H₂O). This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the stable hydrazide.

A specific protocol reported in the literature involves refluxing ethyl-2-methoxybenzoate with a five-fold molar excess of hydrazine hydrate in ethanol for several hours[2].

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: Using a significant excess of hydrazine hydrate ensures the reaction goes to completion and minimizes the potential for the formation of the N,N'-diacylhydrazine byproduct, where a single hydrazine molecule reacts with two ester molecules.

-

Solvent: Ethanol is an excellent solvent as it solubilizes both the ester and hydrazine hydrate and its boiling point is suitable for reflux conditions[2].

Workflow and Protocol: The Two-Step Classical Synthesis

Below is a diagrammatic representation of the workflow followed by a detailed experimental protocol.

References

o-Anisohydrazide: A Technical Guide to its History, Synthesis, and Applications

This guide provides a comprehensive overview of o-Anisohydrazide (2-methoxybenzohydrazide), a versatile molecule with a rich history rooted in the foundational discoveries of hydrazide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthesis protocols, and its contemporary applications.

Part 1: Historical Context and Discovery

The story of o-Anisohydrazide is intrinsically linked to the pioneering work of German chemist Theodor Curtius on hydrazine and its derivatives in the late 19th century. Curtius, a student of Hermann Kolbe and an assistant to Adolf von Baeyer, dedicated a significant portion of his career to exploring the chemistry of hydrazine, a compound he was instrumental in isolating in a pure state. [1][2]His extensive research, published in numerous articles in journals such as the Journal für praktische Chemie, laid the groundwork for the entire field of hydrazide chemistry. [3][4] In the 1890s, Curtius developed a series of reactions that allowed for the synthesis of acyl hydrazides from carboxylic acids and their derivatives. [5]This work was part of his broader investigation into nitrogen-containing compounds, which also led to his discovery of the renowned Curtius Rearrangement . This reaction, first described in 1885, involves the thermal decomposition of an acyl azide to an isocyanate, providing a powerful method for the synthesis of primary amines. [6] While a singular, definitive publication marking the "discovery" of o-Anisohydrazide by Curtius or his contemporaries has not been identified through modern database searches, its synthesis is a logical and direct extension of the methods he established. The general reaction of an ester with hydrazine hydrate to form the corresponding hydrazide was a cornerstone of his work. Given his systematic exploration of various aromatic carboxylic acid derivatives, it is highly probable that o-Anisohydrazide was first synthesized during this period as part of a broader investigation into substituted benzohydrazides.

The workflow for the discovery and characterization of hydrazides during this era can be visualized as follows:

Part 2: Synthesis of o-Anisohydrazide

The synthesis of o-Anisohydrazide is a classic example of nucleophilic acyl substitution. The most common and straightforward method involves the reaction of an o-anisic acid ester with hydrazine hydrate.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol, typically methanol or ethanol, to yield the hydrazide.

Experimental Protocol: Classical Synthesis

This protocol is based on established methods for the synthesis of benzohydrazides. [7] Materials:

-

Methyl o-anisate (1 equivalent)

-

Hydrazine hydrate (80-100% solution, 3-5 equivalents)

-

Ethanol (or Methanol)

-

Hexane (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl o-anisate in a minimal amount of ethanol.

-

Add hydrazine hydrate to the solution. A typical molar excess of 3 to 5 equivalents of hydrazine hydrate is used to drive the reaction to completion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then triturated with a non-polar solvent, such as hexane, to remove any unreacted starting material and other non-polar impurities.

-

The solid product is collected by filtration, washed with cold hexane, and dried under vacuum.

-

The crude o-Anisohydrazide can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Expected Yield: 70-85%

Characterization:

The identity and purity of the synthesized o-Anisohydrazide should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the presence of aromatic, methoxy, and hydrazide protons.

-

¹³C NMR: To identify the carbon skeleton.

-

FT-IR: To detect the characteristic C=O and N-H stretching vibrations of the hydrazide functional group.

-

-

Mass Spectrometry: To determine the molecular weight of the compound.

Modern Synthesis Approaches: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating methods. This technique has been successfully applied to the synthesis of various hydrazide derivatives, significantly reducing reaction times and often improving yields. [8] Advantages of Microwave Synthesis:

-

Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.

-

Improved Yields: The high and uniform heating can lead to cleaner reactions with fewer side products.

-

Energy Efficiency: Microwaves provide targeted heating of the reaction mixture, leading to lower energy consumption.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a general guideline adapted from modern methods for hydrazide synthesis. [8] Materials:

-

Methyl o-anisate (1 equivalent)

-

Hydrazine hydrate (80-100% solution, 3-5 equivalents)

-

Ethanol (optional, as a solvent)

Procedure:

-

In a microwave-safe reaction vessel, combine methyl o-anisate and hydrazine hydrate. A small amount of ethanol can be added to ensure homogeneity.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined experimentally.

-

After the irradiation is complete, cool the vessel to room temperature.

-

The work-up procedure is similar to the classical method: remove any solvent and excess hydrazine hydrate under reduced pressure, triturate the solid with hexane, filter, and dry.

-

Recrystallize the crude product if necessary.

Table 1: Comparison of Synthesis Methods

| Parameter | Classical Reflux | Microwave-Assisted |

| Reaction Time | 4-6 hours | 5-15 minutes |

| Energy Input | High (continuous heating) | Low (short bursts of high energy) |

| Typical Yield | 70-85% | Often >80% |

| Solvent Usage | Higher | Lower or solvent-free |

| Equipment | Standard laboratory glassware | Specialized microwave reactor |

Part 3: Applications of o-Anisohydrazide

o-Anisohydrazide serves as a valuable building block in organic synthesis, particularly in the preparation of a wide range of heterocyclic compounds and other biologically active molecules. Its utility stems from the reactive hydrazide moiety, which can undergo a variety of chemical transformations.

Intermediate in the Synthesis of Heterocycles

The hydrazide functional group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings, such as:

-

Pyrazoles: By condensation with 1,3-dicarbonyl compounds.

-

Oxadiazoles: Through cyclization reactions, often involving dehydrating agents.

-

Triazoles: Via various synthetic routes.

These heterocyclic scaffolds are prevalent in many pharmaceutical agents and agrochemicals.

Precursor for Schiff Bases

o-Anisohydrazide readily condenses with aldehydes and ketones to form the corresponding hydrazones (a class of Schiff bases). These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include:

-

Antimicrobial agents [9]* Anticancer agents

-

Anti-inflammatory agents

The synthesis of these Schiff bases is typically a straightforward condensation reaction, often carried out in an alcoholic solvent.

Applications in Medicinal Chemistry

The broader class of benzohydrazides, to which o-Anisohydrazide belongs, has been extensively investigated for its therapeutic potential. These compounds have been reported to exhibit a wide range of biological activities, including:

-

Antitubercular activity

-

Anticonvulsant activity

-

Antifungal activity [7] The presence of the methoxy group at the ortho position in o-Anisohydrazide can influence its pharmacokinetic and pharmacodynamic properties, making it an interesting candidate for further derivatization and biological evaluation.

References

- 1. Über 3‐Aminophthalsäure‐hydrazid | Scilit [scilit.com]

- 2. Journal für praktische Chemie - Google Books [books.google.com.sg]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. cybra.lodz.pl [cybra.lodz.pl]

- 8. Full text of "Berichte der Deutschen Chemischen Gesellschaft" [archive.org]

- 9. researchgate.net [researchgate.net]

theoretical studies and molecular modeling of 2-Methoxybenzhydrazide

An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 2-Methoxybenzhydrazide

Executive Summary

This guide provides a comprehensive technical overview of the computational analysis of this compound, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers and drug development professionals a robust framework for in-silico investigation. We will explore the molecule's structural, electronic, and spectroscopic properties through Density Functional Theory (DFT) and investigate its potential biological interactions via molecular docking. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. By explaining the causality behind each methodological choice, this guide serves as both a practical manual and an educational resource for leveraging computational tools in modern drug discovery.

Introduction: The Significance of this compound and the Power of In-Silico Analysis